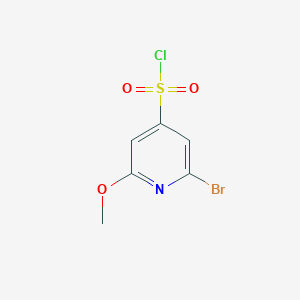
2-Bromo-6-methoxypyridine-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-methoxypyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H5BrClNO3S and a molecular weight of 286.53 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxypyridine-4-sulfonyl chloride typically involves the bromination of 6-methoxypyridine followed by sulfonylation. One common method involves the reaction of 2,6-dibromopyridine with sodium hydroxide in ethanol, followed by the addition of a sulfonyl chloride reagent . The reaction is carried out under reflux conditions for several hours, and the product is isolated by extraction and purification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反応の分析
Types of Reactions
2-Bromo-6-methoxypyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Common solvents include ethanol, dichloromethane, and toluene.
Major Products Formed
Substituted Pyridines: Products of substitution reactions.
Coupled Products: Products of coupling reactions, such as biaryl compounds.
科学的研究の応用
2-Bromo-6-methoxypyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-6-methoxypyridine-4-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The bromine atom can be replaced by other groups through substitution reactions, allowing for the synthesis of a wide variety of derivatives .
類似化合物との比較
Similar Compounds
2-Bromo-6-methoxypyridine: A similar compound without the sulfonyl chloride group.
6-Methoxypyridine-4-sulfonyl chloride: A similar compound without the bromine atom.
Uniqueness
2-Bromo-6-methoxypyridine-4-sulfonyl chloride is unique due to the presence of both the bromine and sulfonyl chloride groups, which provide distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields .
特性
分子式 |
C6H5BrClNO3S |
|---|---|
分子量 |
286.53 g/mol |
IUPAC名 |
2-bromo-6-methoxypyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H5BrClNO3S/c1-12-6-3-4(13(8,10)11)2-5(7)9-6/h2-3H,1H3 |
InChIキー |
FQYLONGMLNEOBA-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=CC(=C1)S(=O)(=O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,10S,13R,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate](/img/structure/B14864263.png)
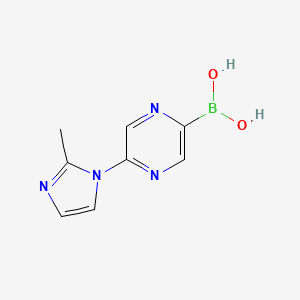
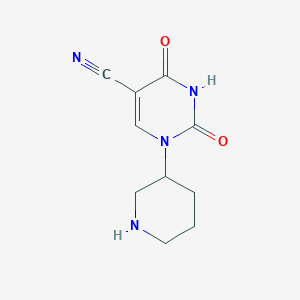
![8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14864280.png)

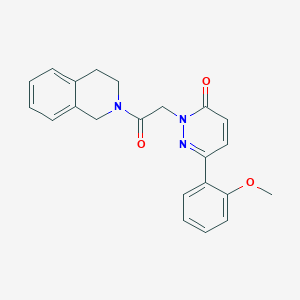
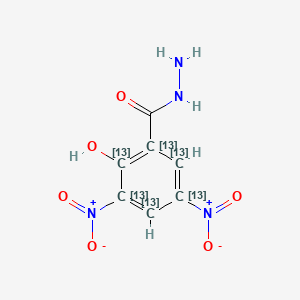


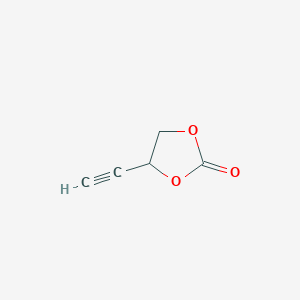
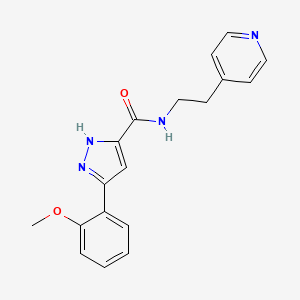
![O8-tert-butyl O2-ethyl endo-4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B14864351.png)
![8-Methyl-4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B14864354.png)
![(2-[(Pyridin-4-ylmethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14864355.png)
